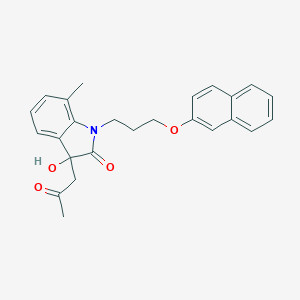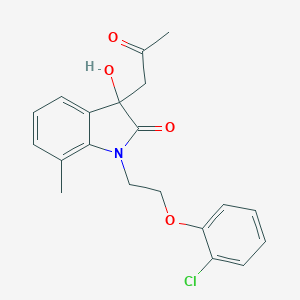
3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one, also known as NM-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential applications in the field of pharmacology. The compound was first synthesized in 2014 and has since been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic uses.
科学的研究の応用
Medicinal Chemistry and Pharmacology
Indole derivatives, akin to the indolinone part of the query compound, are extensively studied for their biological activities. Research highlights the pharmacological potential of indole and its derivatives in treating various diseases, emphasizing their roles in toxicology and medicinal applications (Natal'ya Malyshkina et al., 2022). Indole structures, due to their ability to interact with biological cations, anions, and macromolecules, show promise in anticancer, antibacterial, antifungal, and antiviral therapies, among other applications (Huo-Hui Gong et al., 2016).
Environmental Applications
Naphthalene derivatives, which form part of the compound's structure, are studied for their environmental impact and removal techniques. Studies on naphthalene biodegradation, particularly by strains like Pseudomonas putida, offer insights into bioremediation strategies for polycyclic aromatic hydrocarbons (PAHs), highlighting the microbial degradation as a key recovery mechanism for PAH-contaminated sites (R. Peng et al., 2008; F. Song et al., 2018).
Chemical Synthesis and Material Science
Research on the synthesis and application of dihydroxynaphthalene, closely related to the naphthalene moiety of the compound, shows its use in the production of dyes and in eco-friendly processes, emphasizing the importance of photocatalytic methods for its synthesis (Zhang You-lan, 2005). Moreover, the exploration of plastic scintillators incorporating naphthalene derivatives points to the compound's potential in developing materials with specific optical and stability characteristics (V. N. Salimgareeva et al., 2005).
特性
IUPAC Name |
3-hydroxy-7-methyl-1-(3-naphthalen-2-yloxypropyl)-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-17-7-5-10-22-23(17)26(24(28)25(22,29)16-18(2)27)13-6-14-30-21-12-11-19-8-3-4-9-20(19)15-21/h3-5,7-12,15,29H,6,13-14,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBPMODMTWBXAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC4=CC=CC=C4C=C3)(CC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368446.png)
![N-(3-Fluoro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B368447.png)
![1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one](/img/structure/B368448.png)

![3-hydroxy-5-methyl-1-[3-(2-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B368456.png)
![3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B368458.png)

![N-(5-Chloro-2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B368461.png)

![3-hydroxy-5,7-dimethyl-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B368464.png)

![N-[2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B368467.png)
![N-{1-[2-(2-methoxyphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B368469.png)
